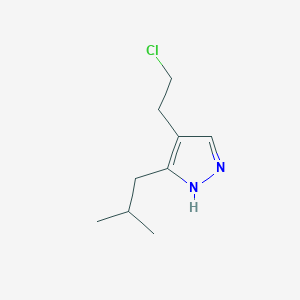

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-5-(2-methylpropyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2/c1-7(2)5-9-8(3-4-10)6-11-12-9/h6-7H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAWURVJMAPQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-chloroethyl)-3-isobutyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHClN

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been reported to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression.

- Microtubule Destabilization : Similar to other pyrazole derivatives, it may disrupt microtubule assembly, leading to apoptosis in cancer cells.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values ranging from 2.43 to 14.65 μM .

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may contribute to their therapeutic applications in chronic inflammatory diseases .

Research Findings and Case Studies

A comprehensive review of recent literature reveals significant findings regarding the biological activity of this compound:

-

Cytotoxicity Studies :

- A study demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

- In vitro assays showed that at concentrations of 10 μM, the compound induced apoptosis in breast cancer cells by enhancing caspase-3 activity .

- Microtubule Assembly Inhibition :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Overview

| Activity Type | Cell Line Tested | IC Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43–7.84 | Apoptosis induction via caspase activation |

| Anticancer | HepG2 | 4.98–14.65 | Microtubule destabilization |

| Anti-inflammatory | Various | Not specified | Inhibition of pro-inflammatory cytokines |

Scientific Research Applications

Pharmacological Activities

-

Anti-inflammatory Properties :

- Pyrazoles have been extensively studied for their anti-inflammatory effects. Compounds within this class have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, recent studies indicate that certain pyrazole derivatives exhibit high selectivity for COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Anticancer Activity :

- The anticancer potential of pyrazole derivatives is well-documented. Various studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth across multiple cancer cell lines. For example, specific pyrazole derivatives have shown IC50 values in the low micromolar range against A549 lung cancer cells and other cancer types . The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

-

Antimicrobial Effects :

- Pyrazole derivatives also exhibit antimicrobial properties. Research indicates that certain compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity highlights their potential as lead compounds in developing new antimicrobial agents.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Family

4-Chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1856053-68-3)

- Substituents :

- Position 1: 2,2,2-Trifluoroethyl (electron-withdrawing group).

- Position 3: Isobutoxymethyl (ether-linked isobutyl).

- Position 4: Chlorine.

- Physical Properties :

- Molecular weight: 270.68 g/mol.

- Density: 1.29 g/cm³ (predicted).

- pKa: -1.12 (highly acidic).

- Isobutoxymethyl vs. isobutyl: The ether linkage may reduce lipophilicity compared to the direct isobutyl chain .

Table 1: Pyrazole Derivatives Comparison

| Compound | Substituents (Position) | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(2-Chloroethyl)-3-isobutyl-1H-pyrazole | 4-(2-chloroethyl), 3-isobutyl | ~214.7* | Alkylating potential, moderate lipophilicity |

| 4-Chloro-3-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 4-Cl, 3-isobutoxymethyl, 1-trifluoroethyl | 270.68 | High acidity, electron-withdrawing groups |

*Estimated based on molecular formula C₉H₁₄ClN₂.

Comparison with Benzimidazole-Based Alkylating Agents

Bendamustine-related compounds () feature benzimidazole cores with 2-chloroethylamino groups, which are critical for their alkylating activity in cancer therapy:

- USP Bendamustine Related Compound I RS (C₁₈H₂₅Cl₂N₃O₂): Substituents: Bis(2-chloroethyl)amino group at benzimidazole 5-position. Molecular weight: 386.32 g/mol.

- Key Differences: Core structure: Benzimidazole vs. pyrazole. Alkylating groups: Bendamustine derivatives have two chloroethyl groups, enabling cross-linking, whereas the target compound has a single chloroethyl group, likely limiting cross-linking efficiency .

Nitrosoureas with 2-Chloroethyl Moieties

Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and BCNU () are nitrosoureas with 2-chloroethyl groups. These agents exhibit:

- Alkylating Activity : Decomposition releases chloroethyl ions, forming DNA cross-links.

- Lipid Solubility : Enables CNS penetration (e.g., cerebrospinal fluid concentrations 3× plasma in dogs).

- Toxicity Profile : Delayed myelosuppression due to prolonged alkylating activity.

- Contrast with Target Compound :

Table 2: Alkylating Agents Comparison

| Compound | Core Structure | Alkylating Groups | Molecular Weight | Key Mechanism |

|---|---|---|---|---|

| This compound | Pyrazole | 1 chloroethyl | ~214.7 | Single-strand alkylation |

| Bendamustine Related Compound I RS | Benzimidazole | 2 chloroethyl | 386.32 | Cross-linking |

| BCNU (Nitrosourea) | Nitrosourea | 2 chloroethyl | 214.1 | Cross-linking + carbamoylation |

Preparation Methods

General Synthetic Strategies for N-Substituted Pyrazoles

Pyrazole synthesis often relies on condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. A notable modern approach is the direct preparation of N-substituted pyrazoles from primary aliphatic amines, as demonstrated by recent research. This approach can be adapted to prepare pyrazoles with specific alkyl substituents such as isobutyl groups.

Key aspects of this method include:

- Use of primary amines as limiting reagents.

- Reaction with diketones (e.g., 1,3-diketones) and O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source.

- Control of reaction conditions such as temperature (typically around 85 °C), solvent (e.g., DMF), and reagent stoichiometry to optimize yield.

- Workup procedures involving aqueous base extraction and chromatographic purification.

For example, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole was synthesized with a 38% yield using this method, indicating moderate efficiency that could be optimized for other alkyl substituents.

Specific Preparation of 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole

While direct literature specifically detailing the synthesis of this compound is limited, the following synthetic route can be inferred based on analogous pyrazole preparation methods and alkylation strategies:

Step 1: Synthesis of 3-isobutyl-1H-pyrazole Core

- Starting materials: Isobutyl-substituted hydrazine or isobutylamine as the nitrogen source.

- Condensation: React with a suitable 1,3-diketone (e.g., acetylacetone derivatives) under heating in DMF or other polar aprotic solvents with O-(4-nitrobenzoyl)hydroxylamine.

- Outcome: Formation of the pyrazole ring bearing the isobutyl group at position 3.

Step 2: Introduction of the 2-chloroethyl Group at Position 4

- Approach: Electrophilic substitution or alkylation at the 4-position of the pyrazole ring.

- Reagents: 2-chloroethyl halides (e.g., 2-chloroethyl bromide or chloride) can be used as alkylating agents.

- Conditions: Base-mediated alkylation (e.g., using potassium carbonate or sodium hydride) in polar solvents like DMF or DMSO at controlled temperatures.

- Considerations: Regioselectivity must be controlled to ensure substitution at the 4-position without affecting other sites.

Optimization Parameters and Yields

From the analogous pyrazole syntheses reported, the following parameters affect the preparation efficiency:

Reported isolated yields for similar pyrazoles range from 26% to 44%, suggesting moderate efficiency and room for optimization.

Alternative Synthetic Approaches

Other methods for pyrazole synthesis include:

- Claisen–Schmidt condensation for pyrazole aldehyde intermediates, followed by further functionalization.

- Cyclodehydration and oxidative cyclization reactions involving hydrazines and α,β-unsaturated ketones or chromone derivatives, though these are more specialized and less directly applicable to the chloroethyl substitution.

Summary Table of Preparation Methods

Research Findings and Notes

- The direct synthesis from primary amines and diketones is a versatile and relatively straightforward method for preparing N-substituted pyrazoles, including those with bulky alkyl groups like isobutyl.

- Introduction of the 2-chloroethyl group typically requires post-pyrazole ring formation alkylation, which demands careful control to avoid side reactions.

- Optimization of temperature, solvent, and reagent ratios is critical to maximize yields and purity.

- Purification by column chromatography is standard, with silica gel and appropriate solvent gradients.

- Spectroscopic characterization (1H-NMR, 13C-NMR, HRMS, IR) confirms the structure and substitution pattern.

Q & A

Q. What are the standard synthetic protocols for 4-(2-chloroethyl)-3-isobutyl-1H-pyrazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For example, the 2-chloroethyl group can be introduced via alkylation using 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in acetonitrile). Intermediates are characterized using thin-layer chromatography (TLC) for purity and ¹H/¹³C NMR spectroscopy to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this pyrazole derivative?

High-resolution NMR (¹H, ¹³C, DEPT-135) is critical for assigning proton environments and carbon connectivity. FT-IR verifies functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹), while mass spectrometry (HRMS) confirms molecular weight. For crystalline intermediates, X-ray diffraction resolves stereochemical ambiguities .

Q. How do solvent polarity and reaction temperature influence the yield of this compound?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps, increasing yields by 15–20% compared to non-polar solvents. Optimized temperatures (60–80°C) balance reaction kinetics and side-product formation, as shown in kinetic studies of analogous pyrazole syntheses .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., restricted rotation in bulky substituents) or polymorphic crystal forms. Use variable-temperature NMR to probe conformational exchange. Cross-validate with 2D-COSY and NOESY to distinguish through-space couplings. If unresolved, recrystallize the compound and reacquire data under standardized conditions .

Q. What strategies optimize regioselectivity in the introduction of the 2-chloroethyl group to the pyrazole core?

Regioselectivity is controlled by steric and electronic factors. DFT calculations (e.g., B3LYP/6-31G*) predict preferential attack at less hindered positions. Experimentally, protecting groups (e.g., SEM or Boc) on the pyrazole nitrogen can direct substitution to the 3-position, as demonstrated in related isobutyl-substituted pyrazoles .

Q. How do structural modifications (e.g., isobutyl vs. phenyl substituents) affect the compound’s biological activity?

Isobutyl groups enhance lipophilicity (logP >3.5), improving membrane permeability in cell-based assays. Compare with phenyl analogs using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2. Validate with in vitro IC₅₀ assays to quantify inhibitory potency .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

Implement flow chemistry to control exothermic reactions and reduce byproducts. Use HPLC tracking with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to monitor intermediates. Scale-up protocols for analogous pyrazoles recommend Dean-Stark traps to remove water in condensation steps .

Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Purity assessment | Reverse-phase HPLC | Column: C18 (5 µm), λ=254 nm, flow: 1 mL/min | |

| Regioselectivity analysis | 2D NMR (HSQC, HMBC) | Solvent: CDCl₃, 400 MHz | |

| Biological activity screening | MTT assay (cell viability) | Incubation: 48h, λ=570 nm | |

| Thermal stability | Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min, N₂ atmosphere |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.